molecular formula C24H28N2O3 B2460063 8-((3,5-Dimethoxybenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline CAS No. 921509-95-7

8-((3,5-Dimethoxybenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline

Cat. No.: B2460063
CAS No.: 921509-95-7
M. Wt: 392.499
InChI Key: ADFHOSYLQRXKQX-UHFFFAOYSA-N
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Description

8-((3,5-Dimethoxybenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline is a useful research compound. Its molecular formula is C24H28N2O3 and its molecular weight is 392.499. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Modifications

The chemical compound 8-((3,5-Dimethoxybenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline is part of a broader family of compounds explored for various synthetic modifications and applications in medicinal chemistry. For instance, derivatives of 3-Quinolinecarboxylic Acid with oxygen substitution at positions 4, 5, and 8 have been synthesized through routes starting from either 1, 4-dibenzyloxybenzene or 2, 5-dimethoxyaniline, leading to benzenoid and quinoid derivatives. These derivatives have undergone further structural modifications through reactions such as aromatization, reduction, or dehydrogenation, providing a versatile scaffold for chemical synthesis and potential pharmacological applications (Link, Bernauer, & Englert, 1982).

Cytotoxicity and Pharmaceutical Potential

Another area of interest is the cytotoxic activity of related quinoline derivatives. The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to this compound, has demonstrated potent growth inhibitory properties against various cancer cell lines. These derivatives have been tested for their potential as therapeutic agents in cancer treatment, with some showing promising results in preclinical models (Deady et al., 2003).

Novel Syntheses and Chemical Properties

Research has also focused on the novel syntheses and the exploration of the chemical properties of quinoline derivatives. For example, the synthesis of 8-(dimesitylboryl)quinoline through treatment with n-BuLi followed by dimesitylboronfluoride, and its subsequent reactions, highlights the potential of these compounds in forming coordination complexes with metals. This suggests applications in materials science and as ligands in catalytic reactions (Son, Pudenz, & Hoefelmeyer, 2010).

Environmental and Sustainable Chemistry

Moreover, the sustainable synthesis of quinolines and pyrimidines catalyzed by manganese PNP pincer complexes represents an important step towards environmentally friendly chemical processes. This method allows for the efficient and practical synthesis of substituted quinolines and pyrimidines with high atom efficiency, demonstrating the versatility and potential ecological benefits of utilizing quinoline derivatives in chemical synthesis (Mastalir et al., 2016).

Properties

IUPAC Name

8-[(3,5-dimethoxyphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-17-6-5-11-26(15-17)23-10-9-19-7-4-8-22(24(19)25-23)29-16-18-12-20(27-2)14-21(13-18)28-3/h4,7-10,12-14,17H,5-6,11,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFHOSYLQRXKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC(=CC(=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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